molecular formula C9H13NO2S B15325741 Methyl 2-amino-4-(thiophen-3-yl)butanoate

Methyl 2-amino-4-(thiophen-3-yl)butanoate

Cat. No.: B15325741
M. Wt: 199.27 g/mol
InChI Key: KLNJXHUQDKGAMS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-amino-4-(thiophen-3-yl)butanoate can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods often involve large-scale synthesis using similar condensation reactions, optimized for yield and purity.

Chemical Reactions Analysis

Methyl 2-amino-4-(thiophen-3-yl)butanoate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(thiophen-3-yl)butanoate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, affecting nerve signal transmission . The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Methyl 2-amino-4-(thiophen-3-yl)butanoate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

methyl 2-amino-4-thiophen-3-ylbutanoate

InChI

InChI=1S/C9H13NO2S/c1-12-9(11)8(10)3-2-7-4-5-13-6-7/h4-6,8H,2-3,10H2,1H3

InChI Key

KLNJXHUQDKGAMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC1=CSC=C1)N

Origin of Product

United States

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